molecular formula C16H14F2N4S B12146498 3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12146498
M. Wt: 332.4 g/mol
InChI Key: RZCZVMCJWGXLFP-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methylphenylthiourea under basic conditions to form the intermediate 2,6-difluorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Chemical Reactions Analysis

3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: It is investigated for its antifungal and anticancer properties, showing promise in the treatment of various fungal infections and cancers.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific enzymes and molecular targets. It binds to the active site of cytochrome P450 enzymes, preventing the metabolism of endogenous and exogenous substrates. This inhibition can lead to the accumulation of toxic metabolites, resulting in antifungal and anticancer effects .

Comparison with Similar Compounds

3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is unique compared to other triazole compounds due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share the triazole core structure but differ in their substitution patterns and specific biological activities.

Properties

Molecular Formula

C16H14F2N4S

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14F2N4S/c1-10-4-2-5-11(8-10)15-20-21-16(22(15)19)23-9-12-13(17)6-3-7-14(12)18/h2-8H,9,19H2,1H3

InChI Key

RZCZVMCJWGXLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

Origin of Product

United States

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